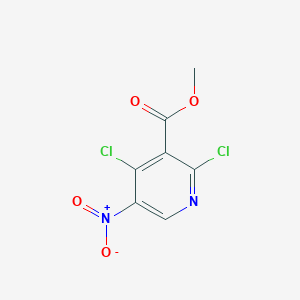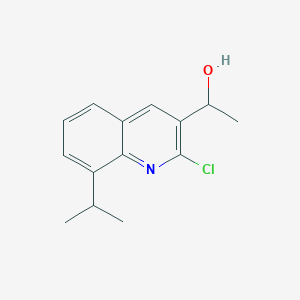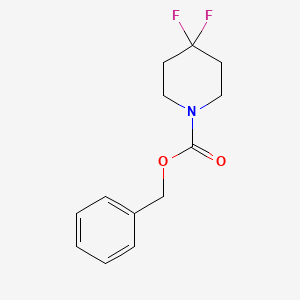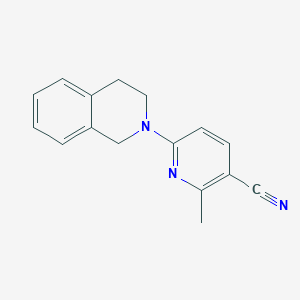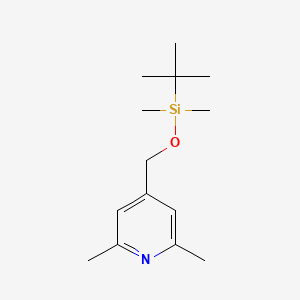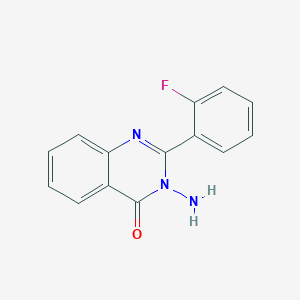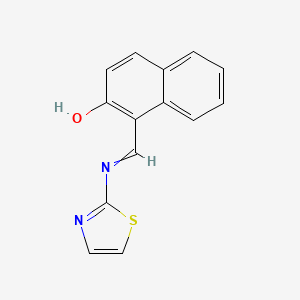
1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol is a Schiff base compound known for its unique chemical structure and properties It is characterized by the presence of a thiazole ring linked to a naphthalen-2-ol moiety through an imine (C=N) bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol typically involves the condensation reaction between thiazole-2-carbaldehyde and naphthalen-2-ol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the naphthalen-2-ol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
科学研究应用
1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol has been extensively studied for its applications in various scientific fields:
作用机制
The mechanism by which 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol exerts its effects varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Fluorescent Probing: It binds selectively to metal ions, causing a change in fluorescence intensity, which can be used for detection and imaging purposes.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion by blocking the interaction between the metal and corrosive agents.
相似化合物的比较
1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol can be compared with other Schiff base compounds and thiazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of both thiazole and naphthalen-2-ol moieties imparts unique electronic and steric properties to the compound, enhancing its reactivity and selectivity in various applications.
- Its ability to act as a fluorescent probe for metal ions sets it apart from other similar compounds, making it valuable in bioimaging and analytical chemistry .
属性
CAS 编号 |
890-33-5 |
|---|---|
分子式 |
C14H10N2OS |
分子量 |
254.31 g/mol |
IUPAC 名称 |
1-(1,3-thiazol-2-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H |
InChI 键 |
RPRCLWZSHQECQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


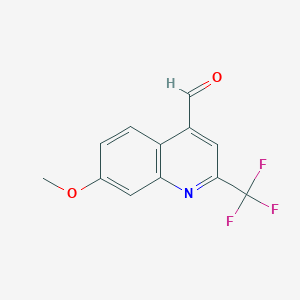

![2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)
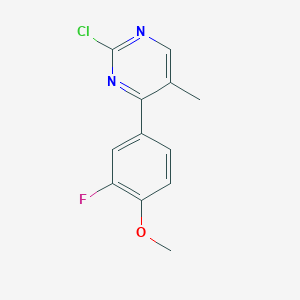

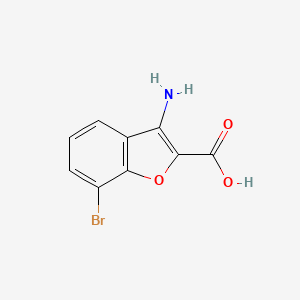
![7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11860841.png)
